2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
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Overview
Description
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide.
Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Acylation: The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamide moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Benzimidazole: Contains the benzimidazole moiety but lacks the additional functional groups.
Phenylacetamide: Contains the phenylacetamide moiety but lacks the imidazole and benzimidazole rings.
Uniqueness
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is unique due to its combination of the imidazole, benzimidazole, and phenylacetamide moieties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-13-24-20(27)18(14-19(26)22-15-9-5-4-6-10-15)25-17-12-8-7-11-16(17)23-21(24)25/h4-12,18H,2-3,13-14H2,1H3,(H,22,26) |
InChI Key |
NVRNVPNCDKNDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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